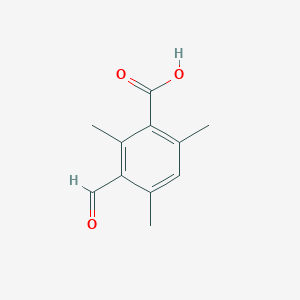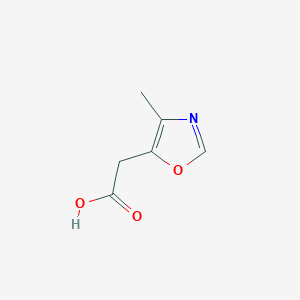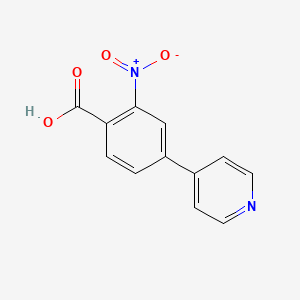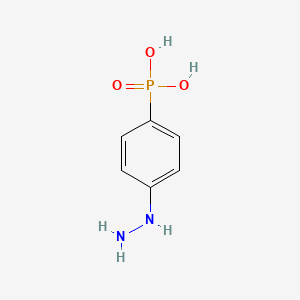
Ethyl(dipropyl)silane
Descripción general
Descripción
Ethyl(dipropyl)silane is an organosilicon compound characterized by the presence of an ethyl group and two propyl groups attached to a silicon atom. This compound falls under the category of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl(dipropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of alkenes with silanes. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond. The reaction conditions often include moderate temperatures and pressures to ensure optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the direct reaction of silicon with ethyl and propyl halides in the presence of a copper catalyst.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl(dipropyl)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: this compound can act as a reducing agent in various organic transformations, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the ethyl or propyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes, such as triethylsilane, are often used as reducing agents.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl(dipropyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules and surfaces to enhance their properties.
Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as components in medical devices.
Industry: It is used in the production of silicone-based materials, adhesives, and coatings due to its ability to improve adhesion and durability
Mecanismo De Acción
The mechanism of action of ethyl(dipropyl)silane involves its ability to form strong chemical bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, forming siloxane bonds. This interaction enhances the adhesion and stability of the material. Additionally, the compound can participate in radical and nucleophilic reactions, contributing to its versatility in chemical transformations .
Comparación Con Compuestos Similares
- Methyl(dipropyl)silane
- Ethyl(dimethyl)silane
- Propyl(diethyl)silane
Comparison: this compound is unique due to the presence of both ethyl and propyl groups, which provide a balance of steric and electronic effects. This balance makes it particularly effective in certain chemical reactions, such as hydrosilylation, where the steric hindrance and electronic properties of the substituents play a crucial role. Compared to similar compounds, this compound offers a distinct combination of reactivity and stability, making it valuable in various applications .
Propiedades
InChI |
InChI=1S/C8H19Si/c1-4-7-9(6-3)8-5-2/h4-8H2,1-3H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFASEABANUAKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](CC)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50842199 | |
| Record name | Ethyl(dipropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50842199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
998-14-1 | |
| Record name | Ethyl(dipropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50842199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1,3-Dioxolane, 4-[(phenylmethoxy)methyl]-](/img/structure/B3059339.png)


